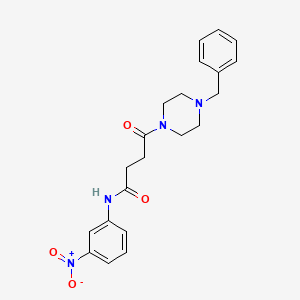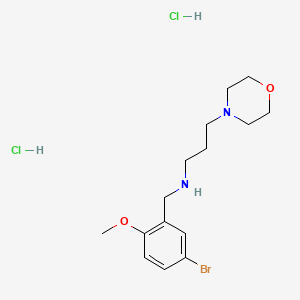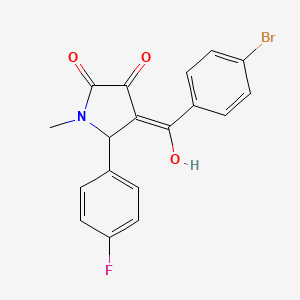
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide, also known as BPN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN is a piperazine derivative that has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor. In neuroscience research, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, resulting in anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments, including its small molecular weight and ease of synthesis. This compound is also stable under standard laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide. One area of research could focus on the development of more potent and selective this compound analogs for use in cancer and neuroscience research. In addition, further studies could investigate the potential use of this compound as an anti-inflammatory and analgesic agent. Finally, research could focus on the development of more efficient synthesis methods for this compound and its analogs.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-cancer, anxiolytic, and antidepressant effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide involves the reaction of 3-nitrobenzoyl chloride with 4-benzylpiperazine in the presence of triethylamine. The resulting product is then treated with 4-oxobutanamide in the presence of sodium hydride to form this compound. The purity of this compound can be increased through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, this compound has been shown to have anxiolytic and antidepressant effects by modulating the serotonergic and dopaminergic systems. In addition, this compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(3-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(22-18-7-4-8-19(15-18)25(28)29)9-10-21(27)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHRJXGWSNTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5317346.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5317357.png)
![5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5317365.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)